4-Chloro-2-fluoro-1-(trifluoromethoxy)benzene
Overview
Description
4-Chloro-2-fluoro-1-(trifluoromethoxy)benzene is an organic compound characterized by the presence of chlorine, fluorine, and trifluoromethoxy groups attached to a benzene ring. This compound is a colorless to pale yellow liquid with a distinct odor. It is primarily used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Chloro-2-fluoro-1-(trifluoromethoxy)benzene involves the reaction of 2-chloro-4-fluorotoluene with trifluoromethanol in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often incorporating advanced purification techniques such as column chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoro-1-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Chloro-2-fluoro-1-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those containing fluorine atoms, which are known for their enhanced metabolic stability and bioavailability.
Industry: The compound is used in the production of agrochemicals and materials with specialized properties
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-1-(trifluoromethoxy)benzene depends on its specific application. In medicinal chemistry, the compound’s effects are often related to its ability to interact with biological targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-fluoro-1-(trifluoromethoxy)benzene
- 2-Chloro-4-fluoro-1-(trifluoromethoxy)benzene
- 1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene
Uniqueness
4-Chloro-2-fluoro-1-(trifluoromethoxy)benzene is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both chlorine and fluorine atoms, along with the trifluoromethoxy group, imparts distinct electronic and steric properties that can be leveraged in various chemical transformations and applications .
Properties
IUPAC Name |
4-chloro-2-fluoro-1-(trifluoromethoxy)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4O/c8-4-1-2-6(5(9)3-4)13-7(10,11)12/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJVLLCMDPZFPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)OC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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